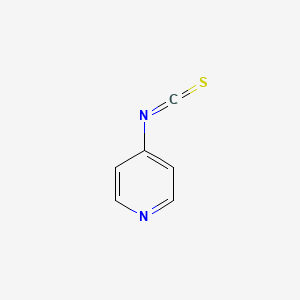

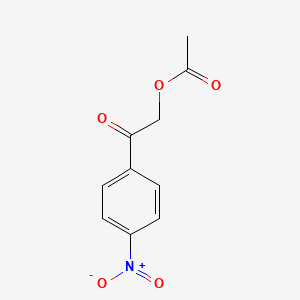

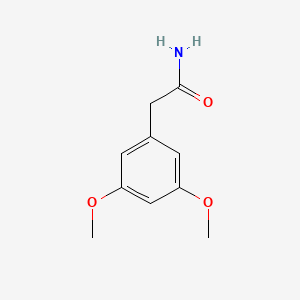

![molecular formula C11H9NO3 B1314006 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid CAS No. 67503-08-6](/img/structure/B1314006.png)

2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a complex organic molecule that likely belongs to the class of spirocyclic compounds . Spirocyclic compounds are inherently highly 3-dimensional structures, which can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .

Synthesis Analysis

While specific synthesis methods for “2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid” were not found, there are general methods for synthesizing spirocyclic oxindoles . For instance, Schiff’s bases of 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile were synthesized using different aromatic aldehydes .

科学的研究の応用

Syntheses of Spirocyclic Compounds

Syntheses of Spiro[cyclopropane-1,3'-oxindole]-2-carboxylic Acid : Research by Yong et al. (2007) outlines the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives. This synthesis involves diastereoselective cyclopropanation reactions, highlighting the compound's utility in creating complex molecular architectures Yong, Ung, Pyne, Skelton, White, 2007.

Efficient Synthesis Approaches

Efficient Synthesis of a Spirocyclic Oxindole Analogue : Teng et al. (2006) describe a scalable synthesis approach for a spirocyclic oxindole analogue, showcasing the compound's versatility in chemical synthesis. The process emphasizes the compound's role in constructing complex structures efficiently Teng, Zhang, Mendonça, 2006.

Diversity-Oriented Synthesis

Diversity-Oriented Synthesis of Novel Derivatives : Mahdavinia, Mirzazadeh, and Notash (2013) developed a regio- and chemoselective method for synthesizing novel derivatives via a domino reaction. This research demonstrates the compound's capacity to facilitate the synthesis of diverse structures with potential applications in drug discovery and development Mahdavinia, Mirzazadeh, Notash, 2013.

Nucleophilic Reactions

Reactions with Nucleophiles : Kayukov et al. (2011) explored the reactions of 2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-2,2,3,3-tetracarbonitriles with nucleophiles. Their findings contribute to understanding the reactivity of spirocyclic compounds with various nucleophiles, highlighting the compound's versatility in synthetic chemistry Kayukov, Kayukova, Kalyagina, Bardasov, Ershov, Nasakin, Tafeenko, 2011.

Enantioselective Organocatalysis

Enantioselective Organocatalysis : Hartikka, Ślósarczyk, and Arvidsson (2007) reported the use of novel sulfonamides derived from indoline-2-carboxylic acid in enantioselective organocatalyzed cyclopropanation. This research illustrates the compound's potential in asymmetric synthesis, offering pathways to chiral cyclopropane derivatives Hartikka, Ślósarczyk, Arvidsson, 2007.

作用機序

Target of Action

Similar oxospiro compounds have been found to inhibitEpidermal Growth Factor Receptor (EGFR) , which plays a crucial role in cell proliferation and survival.

Mode of Action

This inhibition likely occurs through the compound binding to the active site of the EGFR, preventing its activation and subsequent downstream signaling .

Biochemical Pathways

Inhibition of egfr typically affects pathways involved in cell proliferation, survival, and differentiation . This can lead to the suppression of cancer cell growth in cases where EGFR is overexpressed or mutated.

Pharmacokinetics

Similar compounds have shown acceptable lipophilicity, gastrointestinal tract (git) absorption, and blood-brain barrier penetration characteristics , which could impact the bioavailability of the compound.

Result of Action

Similar compounds have shown promising antiproliferative effects against various cancer cell lines . These effects are likely due to the inhibition of EGFR, leading to the suppression of cell proliferation and induction of apoptosis .

特性

IUPAC Name |

2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBMGVVIMKVWJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C12C3=CC=CC=C3NC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67503-08-6 |

Source

|

| Record name | 2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

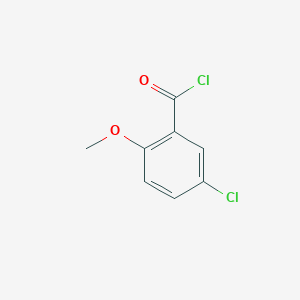

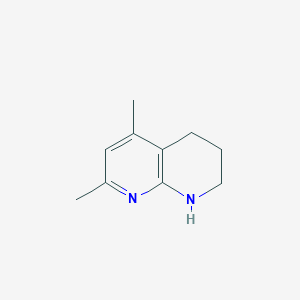

![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

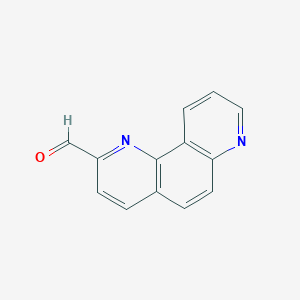

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)